A-Z Guide to the Synthesis of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret: A Proposed Pathway
A-Z Guide to the Synthesis of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret: A Proposed Pathway
Abstract
Introduction to Unsymmetrical Biurets
The biuret functional group, characterized by the linkage of two urea moieties (HN(C=O)NH(C=O)NH-), is a significant scaffold in medicinal chemistry and materials science. Trisubstituted biurets, particularly those with unsymmetrical substitution patterns like 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret, present unique synthetic challenges. Controlling the regioselectivity of the additions is paramount to avoid the formation of isomeric byproducts.
The synthesis of biurets is generally achieved through the reaction of a disubstituted urea with an isocyanate, a process that is often reversible and can require elevated temperatures, typically above 120°C[1]. The core principle involves the nucleophilic attack of a urea nitrogen atom on the electrophilic carbonyl carbon of an isocyanate[2][3]. This guide proposes a robust pathway designed to maximize the yield and purity of the target compound.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The central biuret structure can be disconnected at the N3-C4 bond, yielding a urea intermediate and an isocyanate. This leads to the most plausible synthetic route involving the formation of a stable urea precursor followed by the addition of the final substituent.
Caption: Retrosynthetic analysis of the target biuret.
Part 1: Synthesis of Intermediate: 1-tert-Butyl-3-phenylurea
Principle and Mechanism
The formation of substituted ureas via the reaction of an amine with an isocyanate is a well-established and highly efficient transformation[4]. The reaction proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of tert-butyl isocyanate. This is typically a fast and exothermic reaction that proceeds to high yield without the need for a catalyst.
Experimental Protocol
Materials:
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Aniline
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tert-Butyl isocyanate
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
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To a stirred solution of aniline (1.0 eq) in anhydrous DCM (approx. 0.5 M concentration) under an inert atmosphere (N₂ or Ar), add tert-butyl isocyanate (1.05 eq) dropwise at 0 °C (ice bath).
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aniline starting material is consumed.
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Upon completion, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
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Collect the solid product by vacuum filtration, wash with cold hexanes to remove any unreacted isocyanate, and dry in a vacuum oven.
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The product, 1-tert-Butyl-3-phenylurea, is typically obtained as a white solid in high purity.
Part 2: Synthesis of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret
Principle and Mechanism
This step involves the reaction of the synthesized 1-tert-Butyl-3-phenylurea with isopropyl isocyanate. The reaction forms the biuret linkage[2]. A critical aspect of this step is the regioselectivity. The urea intermediate has two N-H protons that could potentially react.
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N1-H (adjacent to tert-butyl): This nitrogen is more sterically hindered.
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N3-H (adjacent to phenyl): The lone pair on this nitrogen participates in resonance with the phenyl ring, making it less nucleophilic.
Therefore, the nucleophilic attack is predicted to occur from the N1 nitrogen , leading to the desired 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret. This reaction often requires thermal energy (heating) to overcome the activation barrier, as ureas are less nucleophilic than amines[1]. The reaction is generally performed in a high-boiling point, aprotic solvent.
Experimental Protocol
Materials:
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1-tert-Butyl-3-phenylurea (from Part 1)
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Isopropyl isocyanate
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Anhydrous Toluene or Xylene
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Sodium hydride (NaH, 60% dispersion in mineral oil, optional catalyst)
Procedure:
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Method A (Thermal): Suspend 1-tert-Butyl-3-phenylurea (1.0 eq) in anhydrous toluene (approx. 0.5 M).
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Add isopropyl isocyanate (1.1 eq) to the suspension.
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Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Method B (Base-Catalyzed, optional): To a stirred suspension of 1-tert-Butyl-3-phenylurea (1.0 eq) in anhydrous THF at 0 °C, carefully add NaH (1.1 eq) portion-wise.
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Allow the mixture to stir at room temperature for 1 hour to form the sodium salt of the urea.
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Cool the mixture back to 0 °C and add isopropyl isocyanate (1.1 eq) dropwise.
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Allow the reaction to proceed at room temperature for 6-12 hours.
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Workup (for both methods): After the reaction is complete (as judged by TLC/LC-MS), cool the mixture to room temperature. If using Method B, carefully quench the reaction with saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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The crude product will likely require purification by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret.
Overall Synthesis Workflow
The complete two-step synthesis is visualized below.
Caption: Proposed two-step synthesis pathway.
Material Properties and Data
This table summarizes the key physical and chemical properties of the target compound and its synthetic intermediate.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted State | Key Reagents |
| 1-tert-Butyl-3-phenylurea | C₁₁H₁₆N₂O | 192.26 | White Solid | Aniline, tert-Butyl isocyanate |
| 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret | C₁₅H₂₃N₃O₂ | 277.36[5] | Solid / Oil | Isopropyl isocyanate |
Safety and Handling
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Isocyanates (tert-Butyl and Isopropyl): Isocyanates are toxic, volatile, and potent lachrymators. They are also respiratory sensitizers. All manipulations should be performed in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Aniline: Aniline is toxic and readily absorbed through the skin. Handle with care and appropriate PPE.
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Sodium Hydride (if used): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and use appropriate quenching procedures.
Conclusion
The synthesis of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret can be reliably achieved through a proposed two-step sequence. The initial formation of 1-tert-Butyl-3-phenylurea is a straightforward and high-yielding reaction. The subsequent addition of isopropyl isocyanate, while requiring more forcing conditions (heat or catalysis), is mechanistically favored to produce the desired regiochemistry. This guide provides a solid and scientifically-grounded framework for researchers to successfully synthesize this novel trisubstituted biuret.
References
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Risso Chemical. (2021, February 13). Causes of Biuret in Urea Manufacturing & Control Methods. Available from: [Link]
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PubChem. 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret. National Center for Biotechnology Information. Available from: [Link]
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Kaasenbrood, P. J. C., van den Berg, P. J., & Revallier, L. J. Biuret Formation in the Manufacture of Urea. UreaKnowHow. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates. RSC Publishing. Available from: [Link]
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ResearchGate. (n.d.). Formation of polyurethane, polyurea, and biuret-type structures. Available from: [Link]
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ResearchGate. (n.d.). The reaction of isocyanates with ureas to form biurets. Available from: [Link]
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Wikipedia. (n.d.). Biuret. Available from: [Link]
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AN PharmaTech Co Ltd. (n.d.). 1-Tert-butyl-3-isopropyl-5-phenyl-2-biuret|107484-83-3. Available from: [Link]
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Lee, J. H., et al. (n.d.). Catalytic conversion of urea to biuret: A catalyst screening study. Available from: [Link]
- Google Patents. (n.d.). US20070015895A1 - Synthesis of biurets and isocyanates with alkoxysilane functions, formulations containing same and use thereof.
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ResearchGate. (n.d.). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Available from: [Link]
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Creative BioMart. (n.d.). Principle and Protocol of Biuret Method. Available from: [Link]
- Google Patents. (n.d.). CA1310776C - Urea and urea/biuret or mixed urea/biuret modified isocyanate compositions.
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Al-Soud, Y. A., et al. (2015). 2-Isocyanoanilines and their mono-Boc-protected derivatives. Organic & Biomolecular Chemistry. Available from: [Link]
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ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Available from: [Link]
